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Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a
critical target for the development of universal influenza vaccines. Unlike the highly variable
surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), the NP offers the potential
for broad cross-protection against different influenza A subtypes. A key region of interest within
the NP is the amino acid sequence 266-274, which contains a well-defined cytotoxic T-
lymphocyte (CTL) epitope. This technical guide provides an in-depth analysis of the
immunogenicity of the influenza NP 266-274 epitope, summarizing key quantitative data,
detailing experimental protocols, and visualizing relevant biological pathways and workflows.

The influenza nucleoprotein is a major target for cytotoxic T-lymphocytes (CTLS), which are
crucial for clearing viral infections.[1][2] The NP 265-273 peptide (sequence: ILRGSVAHK) has
been identified as an HLA-A3 restricted CTL epitope.[3] This epitope has been shown to
sensitize target cells for lysis by influenza-immune CTLs and can induce peptide-specific, class
I-restricted CTLs in vitro.[3]

Quantitative Analysis of T-Cell Responses to
Influenza NP 266-274
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The immunogenicity of the NP 266-274 epitope has been quantified in several studies,
primarily through the measurement of interferon-gamma (IFN-y) production and cytotoxic T-
lymphocyte (CTL) activity. The following tables summarize the key quantitative findings from
studies investigating T-cell responses to this specific epitope.

IFN-y Secretion Assays

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying
the frequency of cytokine-secreting cells at the single-cell level. Intracellular Cytokine Staining
(ICS) followed by flow cytometry is another common method to measure cytokine production
within specific T-cell populations.

Donor HLA

T Assay Type Cell Type Stimulant Result Reference
ype
12 spots per
NP 265-273
HLA-A3 ELISpot PBMC , 2.5 x 1075 [4]
peptide
cells
NP 265-273 8.3% (mean)
HLA-A*03:01 ICS CD8+ T-cells ) [5]
peptide IFN-y+ cells
Cytotoxicity Assays

Cytotoxicity assays measure the ability of CTLs to lyse target cells presenting the specific
epitope. The chromium-51 (°1Cr) release assay is a classic method for quantifying cell-
mediated cytotoxicity.

Effector Target Cell Effector:Tar . % Specific
. Stimulant . Reference
Cell Source Type get Ratio Lysis
HLA-A3 _
) - NP 265-273 Lysis
restricted B-LCL Not specified [6]

_ peptide observed
CTL line

Note: While the study by Voeten et al. (2000) demonstrated specific lysis of target cells pulsed
with the NP 265-273 peptide, specific quantitative data on the percentage of lysis at various
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effector-to-target ratios was not presented in a tabular format.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of immunogenicity studies.
Below are representative protocols for the key experiments cited in this guide.

IFN-y ELISpot Assay

This protocol is a generalized procedure for the detection of IFN-y secreting cells in response
to the NP 266-274 peptide.

Materials:

96-well PVDF membrane ELISpot plates

e Anti-human IFN-y capture antibody
 Biotinylated anti-human IFN-y detection antibody
o Streptavidin-Alkaline Phosphatase (AP)

o BCIP/NBT substrate

e RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and
antibiotics

» Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A3 positive donor
e Influenza NP 266-274 peptide (ILRGSVAHK)

» Positive control (e.g., Phytohemagglutinin - PHA)

» Negative control (medium alone)

Procedure:

o Plate Coating: Coat the ELISpot plate wells with anti-human IFN-y capture antibody
overnight at 4°C.
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Blocking: Wash the wells with sterile PBS and block with RPMI 1640 + 10% FBS for 2 hours
at 37°C.

Cell Plating: Add 2.5 x 10> PBMCs to each well.

Stimulation: Add the NP 266-274 peptide to the respective wells at a final concentration of 10
pg/mL. Include positive and negative controls in separate wells.

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

Detection: Wash the wells to remove cells. Add biotinylated anti-human IFN-y detection
antibody and incubate for 2 hours at room temperature.

Enzyme Conjugation: Wash the wells and add Streptavidin-AP. Incubate for 1 hour at room
temperature.

Development: Wash the wells and add BCIP/NBT substrate. Monitor for the appearance of
spots.

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely
and count the spots using an ELISpot reader.

Chromium-51 (**Cr) Release Assay

This protocol outlines the steps for a standard 4-hour >1Cr release assay to measure CTL-

mediated lysis of target cells pulsed with the NP 266-274 peptide.

Materials:

Target cells (e.g., HLA-A3 positive B-lymphoblastoid cell line - B-LCL)
Effector cells (CTL line specific for NP 266-274)

Sodium chromate (Naz>1CrOa)

Influenza NP 266-274 peptide (ILRGSVAHK)

RPMI 1640 medium + 10% FBS
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96-well round-bottom plates
Gamma counter

Triton X-100 (for maximum release control)

Procedure:

Target Cell Labeling: Incubate 1 x 10° target cells with 100 uCi of 51Cr for 1 hour at 37°C.

Washing: Wash the labeled target cells three times with RPMI 1640 + 10% FBS to remove
excess °1Cr.

Peptide Pulsing: Resuspend the labeled target cells and incubate with 10 pg/mL of the NP
266-274 peptide for 1 hour at 37°C.

Assay Setup:

[¢]

Plate the peptide-pulsed target cells at 1 x 104 cells/well in a 96-well round-bottom plate.

[¢]

Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

[e]

Spontaneous Release Control: Labeled target cells with medium only.

o

Maximum Release Control: Labeled target cells with 1% Triton X-100.

Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate
for 4 hours at 37°C.

Supernatant Harvesting: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the
supernatant from each well.

Radioactivity Measurement: Measure the radioactive counts (counts per minute - CPM) in
the supernatant using a gamma counter.

Calculation of Specific Lysis:
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o % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -
Spontaneous Release)] x 100

Visualizing Key Processes

Understanding the underlying biological pathways and experimental procedures is facilitated by
visual diagrams. The following sections provide Graphviz (DOT language) scripts to generate
these visualizations.

Antigen Processing and Presentation Pathway for
Influenza NP 266-274

The following diagram illustrates the MHC class | pathway for the presentation of the NP 266-
274 epitope to CD8+ T-cells.

Click to download full resolution via product page

Caption: MHC Class | antigen presentation pathway for the influenza NP 266-274 epitope.

Experimental Workflow for Assessing Immunogenicity

This diagram outlines a typical experimental workflow for evaluating the immunogenicity of the
influenza NP 266-274 peptide.
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Caption: Experimental workflow for assessing the immunogenicity of the NP 266-274 peptide.
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Conclusion

The influenza nucleoprotein epitope 266-274 is a well-characterized, HLA-A3 restricted target
for cytotoxic T-lymphocytes. The quantitative data, though limited in the breadth of available
studies, consistently demonstrates its ability to elicit robust IFN-y responses and mediate CTL
activity. The conserved nature of this epitope across different influenza A virus strains
underscores its importance as a component in the design of universal influenza vaccines. The
detailed experimental protocols and visual workflows provided in this guide offer a
comprehensive resource for researchers and drug development professionals working to
harness the potential of this and other conserved viral epitopes for next-generation
immunotherapies. Further research to expand the quantitative dataset, particularly regarding
cytotoxic efficacy across a wider range of effector-to-target ratios and in diverse HLA
backgrounds, will be invaluable in advancing this field.
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nucleoprotein-266-274]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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